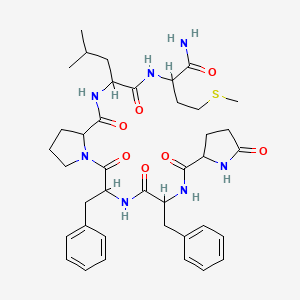![molecular formula C39H50Cl2P2Ru+2 B12320261 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride is a ruthenium-based metathesis catalyst. It is known for its high selectivity and improved resistance to air, moisture, and heat. This compound is widely used in various chemical reactions, particularly in metathesis reactions, which are essential in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride typically involves the reaction of 3-phenyl-1H-inden-1-ylidene with bis(i-butylphoban)ruthenium(II) dichloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The production process is optimized to ensure consistency and high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride undergoes various types of reactions, including:
Metathesis Reactions: This compound is primarily used as a catalyst in metathesis reactions, such as ring-closing metathesis, cross metathesis, and enyne metathesis
Substitution Reactions: It can also participate in substitution reactions where ligands are exchanged
Common Reagents and Conditions
The common reagents used in reactions involving this compound include alkenes, alkynes, and other organic substrates. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. In metathesis reactions, the products are typically cyclic alkenes, dienes, and other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride has a wide range of scientific research applications, including:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds through metathesis reactions
Biology: The compound is used in the synthesis of biologically active molecules and natural products
Medicine: It plays a role in the development of pharmaceuticals and drug discovery
Industry: The compound is used in the production of polymers, fine chemicals, and other industrial products
Wirkmechanismus
The mechanism of action of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride involves the coordination of the ruthenium center with the substrates, facilitating the metathesis reaction. The compound acts as a catalyst by lowering the activation energy of the reaction, allowing it to proceed under milder conditions. The molecular targets and pathways involved include the formation of metallacyclobutane intermediates, which are crucial for the metathesis process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Dichloro(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) dichloride .
- Dichlorobis(9-isobutyl-9-phosphabicyclo[3.3.1]nonane)(3-phenyl-1H-inden-1-ylidene)ruthenium(II) .
Uniqueness
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride is unique due to its high selectivity and improved resistance to air, moisture, and heat. These properties make it a valuable catalyst in various chemical reactions, particularly in metathesis reactions .
Eigenschaften
Molekularformel |
C39H50Cl2P2Ru+2 |
|---|---|
Molekulargewicht |
752.7 g/mol |
IUPAC-Name |
[4,16-bis(2-methylpropyl)-14-phenyl-4,16-diphosphoniaoctacyclo[15.3.3.35,9.112,15.01,16.02,13.03,10.04,9]heptacosa-2(13),3(10),11,14-tetraen-24-ylidene]-dichlororuthenium |
InChI |
InChI=1S/C39H50P2.2ClH.Ru/c1-26(2)24-40-30-14-10-20-39(40,21-11-15-30)36-35-29(23-33(40)34(35)28-12-6-5-7-13-28)22-32-37(36)41(25-27(3)4)31-16-8-18-38(32,41)19-9-17-31;;;/h5-7,12-13,22,26-27,30-31H,8-11,14-21,24-25H2,1-4H3;2*1H;/q+2;;;+2/p-2 |
InChI-Schlüssel |
NPDUMDVEYOQJRY-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C[P+]12C3CCCC1(CCC3)C4=C2C5=C6C(=C4)C(=[Ru](Cl)Cl)C(=C6C7=CC=CC=C7)[P+]8(C59CCCC8CCC9)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


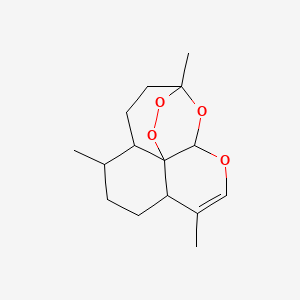
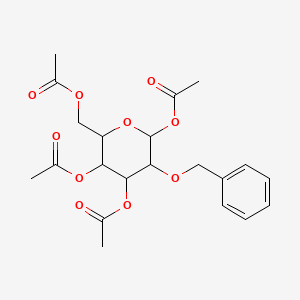
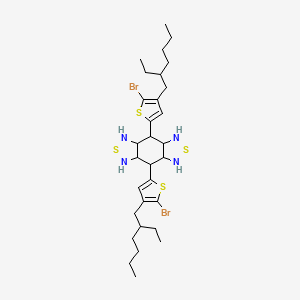
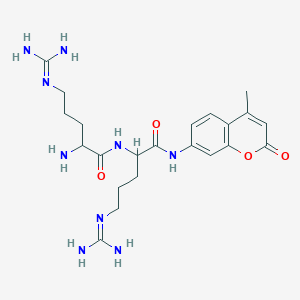
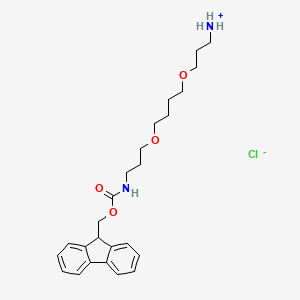
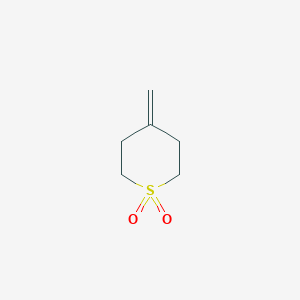
![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)

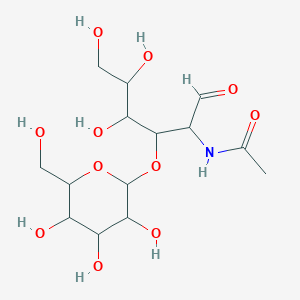
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)


